molecular formula C14H20FN3O2 B12737842 Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy- CAS No. 151793-16-7

Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy-

Cat. No.: B12737842
CAS No.: 151793-16-7
M. Wt: 281.33 g/mol
InChI Key: YONFQCACNHBHMB-UHFFFAOYSA-N
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Description

Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy- is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with multiple functional groups, including an amino group, a cyclopropylmethylamino group, a fluoro group, and a methoxy group. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable benzamide precursor is reacted with appropriate reagents to introduce the amino, cyclopropylmethylamino, fluoro, and methoxy groups. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 5-amino-N-ethyl-2-(2-propynyloxy)-
  • 5-Amino-N-cyclopropyl-2-methylbenzamide

Uniqueness

Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

151793-16-7

Molecular Formula

C14H20FN3O2

Molecular Weight

281.33 g/mol

IUPAC Name

5-amino-N-[2-[cyclopropyl(methyl)amino]ethyl]-4-fluoro-2-methoxybenzamide

InChI

InChI=1S/C14H20FN3O2/c1-18(9-3-4-9)6-5-17-14(19)10-7-12(16)11(15)8-13(10)20-2/h7-9H,3-6,16H2,1-2H3,(H,17,19)

InChI Key

YONFQCACNHBHMB-UHFFFAOYSA-N

Canonical SMILES

CN(CCNC(=O)C1=CC(=C(C=C1OC)F)N)C2CC2

Origin of Product

United States

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